molecular formula C8H8Cl2O B2713193 (1S)-1-(2,5-dichlorophenyl)ethan-1-ol CAS No. 691881-93-3

(1S)-1-(2,5-dichlorophenyl)ethan-1-ol

Cat. No. B2713193
CAS RN: 691881-93-3
M. Wt: 191.05
InChI Key: RDMKUSDLLGKMCK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S)-1-(2,5-dichlorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H8Cl2O . It has a molecular weight of 191.06 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “(1S)-1-(2,5-dichlorophenyl)ethan-1-ol” is 1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(1S)-1-(2,5-dichlorophenyl)ethan-1-ol” is a powder that is stored at room temperature . The compound has a molecular weight of 191.06 .

Scientific Research Applications

Environmental Impact and Biodegradation

  • Environmental Persistence and Health Impact : DDT, from which "(1S)-1-(2,5-dichlorophenyl)ethan-1-ol" can be conceptually linked as a chemical relative, has been studied extensively for its persistence in the environment and potential health impacts. Research indicates adverse reproductive effects of DDE, a major metabolite of DDT, suggesting an increased risk of fetal loss with higher serum DDE levels (Longnecker et al., 2005). Further studies have associated maternal serum concentration of DDE with preterm and small-for-gestational-age babies (Longnecker et al., 2001).

  • Biodegradation for Drug Synthesis : A study on the biotransformation capabilities of a newly isolated Acinetobacter sp. showed the conversion of 2-chloro-1-(2,4-dichlorophenyl)ethanone to its chiral alcohol form, indicating a method for synthesizing antifungal agents like Miconazole (Miao et al., 2019).

  • Enzymatic Processes for Chiral Synthesis : An enzymatic process developed for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate in producing Ticagrelor, showcases the importance of chiral alcohols in pharmaceutical manufacturing. The process highlights high conversion rates and excellent enantiomeric excess, pointing towards the broader applicability of similar compounds in industrial settings (Guo et al., 2017).

Pollution Monitoring and Mitigation

  • Detection and Analysis of Environmental Contaminants : Research into TiO2 nanotubes as adsorbents highlighted their potential for enriching DDT and its metabolites at trace levels in environmental water samples, showcasing the ongoing need to monitor and mitigate the impacts of persistent organic pollutants (Zhou et al., 2007).

  • Biodegradation of Chlorinated Compounds : Studies on microbial strains capable of dehalorespiration with vicinal dichlorinated alkanes, including 1,2-dichloroethane, underscore the potential for biological approaches to remediate contaminated sites. These findings point towards the development of in situ detoxification technologies for chlorinated ethanes and ethenes, leveraging the unique capabilities of dehalorespiring bacteria (De Wildeman et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(1S)-1-(2,5-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMKUSDLLGKMCK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

691881-93-3
Record name (1S)-1-(2,5-dichlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.